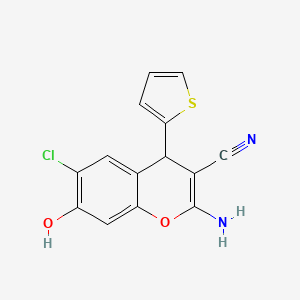
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as ACC, is a heterocyclic compound that has gained attention in the scientific community for its potential as a therapeutic agent. ACC has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound has also been shown to activate the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vitro and in vivo. However, one of the limitations of using this compound is its instability in acidic conditions, which can affect its biological activity. Additionally, this compound has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile. One area of interest is its potential as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of novel this compound analogs with improved bioavailability and stability is an area of active research.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile involves the condensation reaction of 2-amino-4-(2-thienyl)-4H-chromene-3-carbonitrile with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then hydrolyzed to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has exhibited anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-4-7-11(5-10(9)18)19-14(17)8(6-16)13(7)12-2-1-3-20-12/h1-5,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWITZYXKWDRGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6077122.png)
![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)
